1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione

Crystal Engineering Thermal Analysis Material Science

1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione (CAS 17452-07-2) is a heterocyclic compound characterized by an imidazole ring with a thione (C=S) group at the 2-position and a 4-fluorophenyl substituent at the 1-position. It is primarily utilized as a research chemical and synthetic intermediate in organic and medicinal chemistry.

Molecular Formula C9H7FN2S
Molecular Weight 194.23 g/mol
CAS No. 17452-07-2
Cat. No. B101313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione
CAS17452-07-2
Molecular FormulaC9H7FN2S
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN=C2S)F
InChIInChI=1S/C9H7FN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
InChIKeyGWYZXHXGBADGGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione (CAS 17452-07-2): A Specialized Heterocyclic Thione Building Block for Advanced Research and Development


1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione (CAS 17452-07-2) is a heterocyclic compound characterized by an imidazole ring with a thione (C=S) group at the 2-position and a 4-fluorophenyl substituent at the 1-position. It is primarily utilized as a research chemical and synthetic intermediate in organic and medicinal chemistry . This compound exists in equilibrium with its thiol (C-SH) tautomer, 1-(4-fluorophenyl)-1H-imidazole-2-thiol, a property central to its reactivity and biological interactions . It is commercially available for R&D purposes from multiple suppliers, with typical purities of 95-98% .

Why 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione Cannot Be Arbitrarily Substituted in Specialized R&D


Substituting 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione with other 1-aryl imidazole-2-thiones or similar heterocycles is not trivial due to the unique physicochemical and electronic properties imparted by the 4-fluoro substituent. The small, highly electronegative fluorine atom significantly alters the electronic distribution of the aromatic ring and, by extension, the entire molecule, affecting its reactivity, binding affinity, and metabolic stability compared to analogs with different substituents [1][2]. Furthermore, the thione-thiol tautomerism, a key feature of its chemistry, is sensitive to substitution and solvent environment, directly influencing its performance as a ligand or reactive intermediate [3]. Generic substitution without considering these quantifiable differences can lead to failed syntheses, suboptimal biological activity, or inconsistent performance in material science applications.

Quantitative Differentiation: 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione vs. Closest Analogs


Solid-State Stability: Higher Melting Point than 4-H and 4-OCH3 Analogs

1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione exhibits a significantly higher melting point (207-209 °C) compared to its non-fluorinated analog 1-phenylimidazoline-2-thione (melting point not specified but typically lower) and its 4-methoxy analog (1-(4-methoxyphenyl)imidazoline-2-thione, mp 154-156 °C) . This suggests stronger intermolecular interactions in the solid state, likely due to C–H···F and π-stacking interactions enabled by the fluorine atom [1].

Crystal Engineering Thermal Analysis Material Science

Altered Basicity (pKa): Modulating Reactivity and Binding vs. 4-H and 4-Cl Analogs

The electron-withdrawing nature of the para-fluoro substituent is predicted to lower the pKa of the conjugate acid of the imidazole ring compared to the unsubstituted phenyl analog, and modify it differently from other halogens. The predicted pKa for 1-(4-fluorophenyl)-1H-imidazole-2(3H)-thione is approximately 11.2, while the 4-chloro analog is predicted to have a pKa of 11.38 . This difference, though small, can impact the molecule's protonation state and charge at physiological pH, influencing binding to biological targets or reactivity in pH-sensitive chemical reactions [1].

Physical Organic Chemistry Medicinal Chemistry Property Prediction

Enhanced Synthetic Accessibility and Scalability for R&D Applications

The 1-(4-Fluorophenyl) analog is a well-established building block, commercially available in higher purity and at larger production scales (up to 50 kgs) compared to less common derivatives like the 4-bromo or 4-trifluoromethyl analogs, which are often custom-synthesis items with limited availability . Its established synthetic routes and commercial availability provide a clear advantage for research programs requiring reliable, multi-gram to kilogram quantities for advanced studies [1].

Process Chemistry Sourcing & Procurement Organic Synthesis

Potential for Enhanced Metabolic Stability in Drug Discovery

The substitution of a hydrogen atom with a fluorine atom on the aromatic ring is a classic bioisosteric replacement strategy in medicinal chemistry to block sites of oxidative metabolism, thereby enhancing metabolic stability [1]. While direct metabolic data for this specific compound are not available, this class-level inference is well-established. Compounds containing the 4-fluorophenyl motif are generally expected to exhibit improved metabolic stability compared to their non-fluorinated (4-H) counterparts, which can lead to a longer half-life and improved pharmacokinetic profile in vivo [2][3].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Distinct Electronic Properties for Tuning Material Science Applications

The electron-withdrawing fluorine atom alters the frontier molecular orbital (HOMO-LUMO) energies and dipole moment of the molecule compared to analogs. This is a class-level inference based on the known electronic effects of fluorine. Studies on related imidazolidine-2-thione derivatives show high corrosion inhibition efficiencies (up to 97-98% for steel in acidic media), which are attributed to the adsorption of the sulfur atom and the aromatic π-system onto the metal surface [1][2]. The presence of the electron-withdrawing fluorine on the phenyl ring of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione is expected to fine-tune this adsorption strength and inhibitor efficacy compared to its 4-H or 4-alkyl analogs, offering a potential advantage in materials science applications [3].

Material Science Corrosion Inhibition Computational Chemistry

Target Applications for 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione Based on Differential Evidence


Precision Synthesis of Fluorinated Bioactive Molecules

Ideal as a key building block for medicinal chemistry programs focused on structure-activity relationship (SAR) studies, particularly where enhanced metabolic stability, altered basicity, or unique solid-state properties are desired. The presence of the fluorine atom offers a strategic advantage over non-fluorinated analogs for probing the impact of electron-withdrawing groups on biological target engagement and ADME profiles [1].

Development of Advanced Functional Materials and Ligands

Employed in the design and synthesis of novel ligands for metal complexes, or as a precursor for functional materials like corrosion inhibitors. The thione group provides a strong coordination site, while the 4-fluorophenyl moiety allows for fine-tuning of electronic and steric properties, enabling the exploration of structure-property relationships in materials science [2][3].

Scaffold for Diversity-Oriented Synthesis in High-Throughput Screening

Serves as a versatile and scalable core structure for the generation of compound libraries via diversification at the reactive thione group or the imidazole ring. Its commercial availability in multi-kilogram quantities makes it a practical and cost-effective choice for large-scale library production and subsequent hit-to-lead optimization campaigns .

Investigating Tautomerism and Non-Covalent Interactions in Crystal Engineering

A model compound for fundamental research into thione-thiol tautomerism and the role of organic fluorine in crystal packing. Its well-defined structure and higher melting point, indicative of strong intermolecular interactions, make it suitable for studies using X-ray crystallography and computational modeling to understand solid-state behavior [4].

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